An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)guanidine
An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)guanidine is a halogenated aryl guanidine derivative. The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic moiety that is protonated at physiological pH. This structural feature often imparts significant biological activity to molecules in which it is present. Guanidine-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including antihypertensive, antidiabetic, and antimicrobial effects. The introduction of a fluorine atom to the phenyl ring can modulate the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a summary of the available chemical properties of 1-(4-Fluorophenyl)guanidine, drawing on data from closely related analogs where specific information is unavailable. It also outlines detailed experimental protocols for the determination of its key chemical and physical characteristics, and presents a generalized synthetic approach.
Chemical and Physical Properties
Quantitative data for 1-(4-Fluorophenyl)guanidine is not extensively reported in the public domain. The following tables summarize the available information for the hydrochloride salt of the compound and provide estimated values or data from structurally similar compounds for comparison.
Table 1: General and Physicochemical Properties of 1-(4-Fluorophenyl)guanidine Hydrochloride
| Property | Value | Source/Notes |
| Chemical Name | 1-(4-Fluorophenyl)guanidine hydrochloride | - |
| CAS Number | 76635-19-3 | - |
| Molecular Formula | C₇H₉ClFN₃ | Calculated |
| Molecular Weight | 189.62 g/mol | Calculated |
| Appearance | White to pale brown solid (predicted) | Based on related compounds |
| Melting Point | Data not available (~220 °C for a related morpholino derivative) | [1] |
| Boiling Point | Data not available | - |
| Solubility | Data not available (expected to be soluble in polar solvents) | General property of guanidine salts |
| pKa | Data not available (pKa of aryl guanidines are influenced by substituents) | [1][2][3][4][5] |
Table 2: Spectral Data (Predicted and General for Aryl Guanidines)
| Spectral Data | Predicted/General Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system), broad signals for guanidinium protons (NH). |
| ¹³C NMR | Aromatic carbons, characteristic signal for the guanidinium carbon (~155-160 ppm). |
| IR Spectroscopy | N-H stretching vibrations (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization of 1-(4-Fluorophenyl)guanidine. The following are standard methodologies for determining key physicochemical properties.
Synthesis of 1-(4-Fluorophenyl)guanidine Hydrochloride
A common method for the synthesis of aryl guanidines involves the reaction of an amine with a guanylating agent.[6][7][8][9][10]
Materials:
-
4-Fluoroaniline
-
Cyanamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to form the hydrochloride salt of the aniline.
-
Add a solution of cyanamide (1.2 equivalents) in water to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with an aqueous solution of sodium hydroxide to precipitate the free base.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude 1-(4-fluorophenyl)guanidine.
-
Dissolve the crude product in a minimal amount of ethanol and add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1-(4-fluorophenyl)guanidine hydrochloride.
References
- 1. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 8. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
